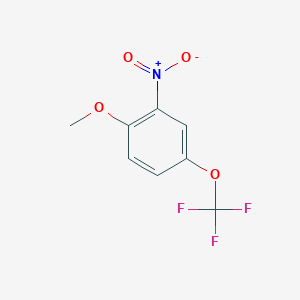

2-Nitro-4-(trifluoromethoxy)anisole

Overview

Description

2-Nitro-4-(trifluoromethoxy)anisole is a chemical compound with the molecular formula C8H6F3NO4 . It is a derivative of anisole (methoxybenzene) where a nitro group and a trifluoromethoxy group are attached to the benzene ring .

Synthesis Analysis

The synthesis of trifluoromethyl ethers like 2-Nitro-4-(trifluoromethoxy)anisole can be achieved by both indirect and direct strategies . Indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . Direct strategies involve the introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents . For example, tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF3) was used as a trifluoromethoxylation reagent to achieve the direct trifluoromethoxylation of aryl stannanes and aryl boronic acids with equivalent silver .Molecular Structure Analysis

The molecular structure of 2-Nitro-4-(trifluoromethoxy)anisole consists of a benzene ring with a methoxy group (OCH3), a nitro group (NO2), and a trifluoromethoxy group (OCF3) attached to it . The exact mass of the molecule is 222.02522651 g/mol .Chemical Reactions Analysis

The trifluoromethoxy group in 2-Nitro-4-(trifluoromethoxy)anisole can undergo nucleophilic trifluoromethoxylation reactions . This involves the use of a trifluoromethoxylation reagent that can release CF3O− species in the presence of a base . The reaction has broad scope and good functional group compatibility, demonstrated by its application to the late-stage trifluoromethoxylation of alkyl halides in complex small molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Nitro-4-(trifluoromethoxy)anisole include a molecular weight of 192.14 . More detailed properties such as melting point, boiling point, and solubility would require further investigation.Scientific Research Applications

Chemical Synthesis

“2-Nitro-4-(trifluoromethoxy)anisole” is used in chemical synthesis . It can undergo metalation preferentially or exclusively at the methoxy-neighboring position .

Catalyst in Hydrogenation Process

It is used in the catalytic hydrogenation of 2-nitro-4-acetylamino anisole to 2-amino-4-acetylamino anisole over Raney nickel catalyst . This process is a less-polluting and efficient method to produce 2-amino-4-acetamino anisole .

Kinetic Studies

The compound is used in kinetic studies. The reaction of 2-nitro-4-acetylamino anisole to 2-amino-4-acetylamino anisole was found to follow 0.52-order kinetics with respect to the 2-nitro-4-acetylamino anisole concentration and 1.10-order kinetics in terms of hydrogen pressure .

Reactor Design

The intrinsic kinetics of the hydrogenation process provides guidance for reactor design .

Catalyst Modification

The study of the hydrogenation process inspires catalyst modification .

Life Science Research

“2-Nitro-4-(trifluoromethoxy)anisole” is used in life science research .

Mechanism of Action

Target of Action

It’s known that trifluoromethoxy group is finding increased utility as a substituent in bioactives , suggesting that it may interact with various biological targets.

Mode of Action

It’s known that 4-(trifluoromethoxy)anisole can undergo metalation preferentially or exclusively at the methoxy-neighboring position . This suggests that the compound might interact with its targets through a similar mechanism.

Pharmacokinetics

The compound’s molecular weight (23713 g/mol) and its physical properties such as boiling point (90…95 °C at 05 mmHg) and melting point (47 °C) suggest that it might have reasonable bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Nitro-4-(trifluoromethoxy)anisole. For instance, the compound is classified as a flammable liquid and may cause respiratory irritation, skin irritation, and serious eye irritation . Therefore, it should be handled with care, especially in environments with heat, sparks, open flames, or other ignition sources .

Safety and Hazards

2-Nitro-4-(trifluoromethoxy)anisole is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions in the study and application of 2-Nitro-4-(trifluoromethoxy)anisole and similar compounds involve overcoming the limitations and challenges in the trifluoromethoxylation reaction . This includes the development of more stable trifluoromethoxylation reagents and methods to stabilize the trifluoromethoxide anion . The goal is to expand the scope and improve the efficiency of the trifluoromethoxylation reaction, enabling the synthesis of a wider range of trifluoromethoxylated compounds .

properties

IUPAC Name |

1-methoxy-2-nitro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO4/c1-15-7-3-2-5(16-8(9,10)11)4-6(7)12(13)14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEKQTICAABSKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-4-(trifluoromethoxy)anisole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide](/img/structure/B3023207.png)

![N'-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N,N-diethylpropane-1,3-diamine](/img/structure/B3023209.png)

![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-N-(2-furylmethyl)amine](/img/structure/B3023210.png)

![N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine](/img/structure/B3023211.png)

![N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B3023214.png)

![N,N-Diethyl-N'-[(1-methyl-1,2,3,4-tetrahydro-quinolin-6-YL)methyl]propane-1,3-diamine](/img/structure/B3023215.png)

![N-cyclohexyl-6-[(trifluoromethyl)thio]-1,3,5-triazine-2,4-diamine](/img/structure/B3023218.png)

![3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3023223.png)